Phosphorochloridic acid Phosphorochloridic acid
Brand Name: Vulcanchem
CAS No.: 13779-42-5
VCID: VC20963210
InChI: InChI=1S/ClH2O3P/c1-5(2,3)4/h(H2,2,3,4)
SMILES: OP(=O)(O)Cl
Molecular Formula: ClH2O3P
Molecular Weight: 116.44 g/mol

Phosphorochloridic acid

CAS No.: 13779-42-5

Cat. No.: VC20963210

Molecular Formula: ClH2O3P

Molecular Weight: 116.44 g/mol

* For research use only. Not for human or veterinary use.

Phosphorochloridic acid - 13779-42-5

Specification

CAS No. 13779-42-5
Molecular Formula ClH2O3P
Molecular Weight 116.44 g/mol
IUPAC Name chlorophosphonic acid
Standard InChI InChI=1S/ClH2O3P/c1-5(2,3)4/h(H2,2,3,4)
Standard InChI Key ITVPBBDAZKBMRP-UHFFFAOYSA-N
SMILES OP(=O)(O)Cl
Canonical SMILES [H+].[H+].[O-]P(=O)([O-])Cl

Introduction

Physical and Chemical Properties

Structure and Molecular Characteristics

Phosphorochloridic acid possesses a tetrahedral molecular structure typical of phosphorus(V) compounds. The molecule contains a phosphoryl (P=O) group, with the phosphorus atom also bonded to one chlorine atom and two hydroxyl groups. This structural arrangement provides the compound with its characteristic reactivity profile, particularly the electrophilic nature of its phosphorus center and the lability of the P-Cl bond.

Physical Properties

Table 1: Physical Properties of Phosphorochloridic Acid

PropertyValueReference
Molecular FormulaClH₂O₃P
Molecular Weight116.44 g/mol
Physical StateColorless to pale yellow liquid
SolubilityReacts with water, soluble in organic solventsInferred from derivatives
Boiling PointDecomposes before boilingInferred from derivatives
Phosphorochloridic acid is hygroscopic and highly reactive with moisture, making it challenging to handle in its pure form. It shares structural similarities with other phosphoryl chlorides but differs in its hydroxyl groups, which contribute to its acidic character.

Chemical Reactivity

The reactivity of phosphorochloridic acid is primarily governed by the electrophilic nature of its phosphorus center and the reactivity of the P-Cl bond. Key reactions include:

  • Hydrolysis: Rapid reaction with water to form phosphoric acid with the liberation of hydrogen chloride

  • Alcoholysis: Reaction with alcohols to form the corresponding phosphate esters

  • Aminolysis: Reaction with amines to form phosphoramidate derivatives

  • Chlorination: Can act as a chlorinating agent in specific organic transformations
    Its high reactivity toward nucleophiles makes it a versatile reagent in phosphorylation reactions, though this same property also necessitates careful handling under anhydrous conditions.

Synthesis and Preparation Methods

Laboratory Synthesis

The preparation of phosphorochloridic acid typically involves controlled hydrolysis of phosphorus oxychloride (POCl₃) or through direct chlorination of phosphoric acid. Several synthetic routes have been developed:

From Phosphorus Oxychloride

The controlled partial hydrolysis of phosphorus oxychloride represents one of the most straightforward methods for preparing phosphorochloridic acid:
POCl₃ + H₂O → H₂PO₃Cl + HCl
This reaction requires careful control of stoichiometry and temperature to prevent further hydrolysis. The reaction is typically conducted in an aprotic solvent under anhydrous conditions.

From Phosphoric Acid

Direct chlorination of phosphoric acid using chlorinating agents such as phosphorus pentachloride or thionyl chloride:
H₃PO₄ + PCl₅ → H₂PO₃Cl + POCl₃ + HCl
This method, similar to that used for chlorosulfonic acid synthesis, involves the chlorination of phosphoric acid with the displacement of one hydroxyl group .

Industrial Production

On an industrial scale, phosphorochloridic acid is typically produced through continuous processes involving the controlled reaction of phosphorus oxychloride with precise amounts of water or by chlorination of phosphoric acid in specialized equipment designed to handle corrosive materials.

Applications in Organic Synthesis

Phosphorylation Reactions

Phosphorochloridic acid and its derivatives serve as important phosphorylating agents in organic synthesis. The electrophilic phosphorus center readily reacts with nucleophiles such as alcohols, phenols, and amines to form phosphate esters and phosphoramidates.

Alcohols and Phenols

The reaction with alcohols produces phosphate monoesters and can be utilized for the selective phosphorylation of hydroxyl groups:
H₂PO₃Cl + ROH → ROPO₃H₂ + HCl
This reaction is particularly valuable in the synthesis of biologically relevant phosphorylated compounds, including phospholipids and nucleotide analogs .

Amines

Phosphorochloridic acid reacts with amines to form phosphoramidates, which are important intermediates in the synthesis of phosphorus-containing bioactive compounds and agrochemicals.

Role as an Intermediate

Phosphorochloridic acid serves as a key intermediate in the synthesis of various phosphorus compounds, including:

  • Phosphonic acids and their derivatives

  • Nucleoside phosphates and phosphonates

  • Organophosphorus flame retardants

  • Agricultural chemicals including pesticides and herbicides

Derivatives of Phosphorochloridic Acid

Dialkyl Phosphorochloridates

Dialkyl phosphorochloridates, particularly diethyl phosphorochloridate, are among the most common and versatile derivatives of phosphorochloridic acid.

Diethyl Phosphorochloridate

Diethyl phosphorochloridate ((C₂H₅O)₂P(O)Cl) is a colorless liquid with a fruity odor, characterized by the following properties:
Table 2: Properties of Diethyl Phosphorochloridate

PropertyValueReference
Molecular FormulaC₄H₁₀ClO₃P
Molecular Weight172.547 g/mol
Physical StateColorless liquid
Boiling Point60°C at 2 mm Hg
Density1.194 g/mL at 25°C
Flash Point142°F
Diethyl phosphorochloridate is synthesized through the chlorination of diethylphosphite with carbon tetrachloride (Atherton–Todd reaction) . Its applications include:
  • Converting alcohols to corresponding diethylphosphate esters

  • Phosphorylation of carboxylates, alcohols, and amines in organic synthesis

  • Preparation of phosphorylated biomolecules
    This compound is highly toxic through dermal absorption and functions as a cholinesterase inhibitor, requiring careful handling .

Dipropyl Phosphorochloridate

Dipropyl phosphorochloridate (C₆H₁₄ClO₃P) is another important dialkyl derivative with applications similar to its diethyl analog .

Diphenyl Phosphorochloridate

Diphenyl phosphorochloridate ((C₆H₅O)₂P(O)Cl) is a versatile phosphorylation reagent with the following properties:
Table 3: Properties of Diphenyl Phosphorochloridate

PropertyValueReference
Molecular FormulaC₁₂H₁₀ClO₃P
Molecular Weight268.633 g/mol
Physical StateColorless to light yellow liquid
Boiling Point316°C
Density1.30 at 20°C
Flash Point113°C
Diphenyl phosphorochloridate serves as a versatile phosphorylation reagent for synthesizing:
  • Monoalkyl phosphates

  • α-substituted β-lactams

  • Anhydrides, esters, and thioesters

  • Enol phosphates
    Its applications span peptide synthesis, aldoxime to nitrile conversion, and the synthesis of glycosyl phosphates in nucleotide sugar production. Additionally, it is valuable in preparing enol and ketene acetal phosphates for metal-catalyzed coupling reactions .

Recent Research and Developments

Recent research has expanded the utility of phosphorochloridic acid and its derivatives in several areas:

Phosphonic Acid Synthesis

Phosphorochloridic acid chemistry has been instrumental in developing new methods for the preparation of phosphonic acids, which have applications in medicinal chemistry and materials science . Recent advances include:

  • Selective esterification methods for phosphonic acids using orthoesters as group donors

  • Development of microwave-assisted reactions to improve yields and reduce reaction times

  • Novel approaches to selective mono- and di-esterification

Self-Assembled Monolayers

Research into phosphonic acid-terminated self-assembled monolayers (SAMs) has utilized phosphorochloridic acid derivatives for the preparation of surfaces with tailored properties . These materials show promise in applications including:

  • Corrosion inhibition

  • Biosensors and biochips

  • Electronic device interfaces

  • Controlled drug delivery systems

Nucleoside Phosphate Prodrugs

Phosphorochloridic acid derivatives have been employed in the synthesis of nucleoside phosphate and phosphonate prodrugs with potential therapeutic applications . Recent developments include:

  • "Lock-in" cycloSal-triesters designed to improve intracellular delivery

  • Novel phosphorylation strategies for antiviral and anticancer nucleoside analogs

  • Improved methods for the synthesis of phosphodiester linkages

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